N-Acetylneuraminic Acid Methyl Ester-d5

Description

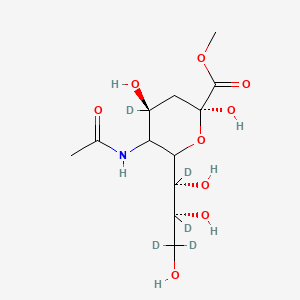

N-Acetylneuraminic Acid Methyl Ester-d5 (Neu5Ac Methyl Ester-d5) is a deuterated derivative of N-acetylneuraminic acid (Neu5Ac), a sialic acid central to glycobiology. Neu5Ac is a nine-carbon monosaccharide that serves as a critical component of glycoproteins and glycolipids, mediating cellular recognition and signaling . The methyl ester form (Neu5Ac Methyl Ester) enhances lipophilicity, improving solubility in organic solvents for synthetic applications . The deuterated variant (d5) incorporates five deuterium atoms, making it invaluable as a stable isotope tracer in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based analyses .

Properties

Molecular Formula |

C12H21NO9 |

|---|---|

Molecular Weight |

328.33 g/mol |

IUPAC Name |

methyl (2S,4S)-5-acetamido-4-deuterio-2,4-dihydroxy-6-[(1R,2R)-1,2,3,3-tetradeuterio-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8?,9+,10?,12-/m0/s1/i4D2,6D,7D,9D |

InChI Key |

BKZQMWNJESHHSA-VDWLIGMFSA-N |

Isomeric SMILES |

[2H][C@@]1(C[C@](OC(C1NC(=O)C)[C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)(C(=O)OC)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Specific Preparation Methods of N-Acetylneuraminic Acid Methyl Ester-d5

Chemical Synthesis Approach

The chemical synthesis of this compound typically involves multi-step organic synthesis, starting from labeled precursors such as deuterated methyl groups or deuterated methanol.

Esterification with Deuterated Methanol

- The methyl ester group is introduced by esterification of the carboxylic acid group of N-acetylneuraminic acid using deuterated methanol (CD3OD).

- Acid catalysts such as hydrochloric acid or sulfuric acid are employed to facilitate the esterification.

- The reaction is typically carried out under reflux conditions in an anhydrous environment to prevent hydrolysis.

- The use of CD3OD ensures incorporation of the d5 label on the methyl ester moiety.

Protection and Deprotection Steps

- Hydroxyl groups on the sugar ring may be protected using acetyl or silyl protecting groups to prevent side reactions during esterification.

- After esterification, deprotection is performed under mild conditions to yield the free hydroxyl groups while preserving the methyl ester-d5.

Catalytic Hydrogenation and Azide Chemistry (Patent EP0623121B1)

- According to patent EP0623121B1, derivatives of N-acetylneuraminic acid can be prepared by catalytic hydrogenation of azide intermediates in the presence of palladium catalysts such as palladium on carbon or Lindlar catalyst.

- The process involves reaction mixtures with solvents like ethanol, isopropanol, or tert-butanol.

- Bases such as triethylamine or sodium bicarbonate may be used to control pH.

- This method allows selective modification of functional groups while maintaining stereochemistry.

- Incorporation of deuterium labels can be achieved by using deuterated solvents or reagents during these steps.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection of hydroxyl groups | Acetylation or silylation | Prevent side reactions |

| Esterification | Deuterated methanol, acid catalyst, reflux | Introduce methyl ester-d5 group |

| Catalytic hydrogenation | Pd/C or Lindlar catalyst, ethanol, base | Reduce azide intermediates |

| Deprotection | Mild acidic or basic conditions | Restore free hydroxyl groups |

Enzymatic Synthesis and Biocatalysis

- Enzymatic synthesis mainly focuses on producing N-acetylneuraminic acid itself rather than its methyl esters.

- Enzymes such as N-acetylglucosamine-2-epimerase and N-acetylneuraminate lyase catalyze the formation of Neu5Ac from precursors.

- For methyl ester derivatives, enzymatic methods are less common due to the need for chemical modification of the carboxyl group.

- However, whole-cell catalysis or enzyme-mediated esterification using lipases in organic solvents could be explored for selective esterification with deuterated alcohols.

Extraction and Chemical Modification from Natural Sources

- Extraction of native Neu5Ac from natural sources is possible but inefficient for labeled derivatives.

- After extraction, chemical methylation with deuterated methanol can be performed to obtain the methyl ester-d5.

- This approach is limited by low yield and complexity of purification.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Suitability for Methyl Ester-d5 Preparation |

|---|---|---|---|

| Chemical Synthesis | High control over labeling and purity | Multi-step, requires protection/deprotection | Highly suitable |

| Enzymatic Synthesis | High specificity, mild conditions | Limited to Neu5Ac, not ester derivatives | Less suitable |

| Extraction + Chemical Modification | Natural source, established protocols | Low yield, complex purification | Limited use |

| Catalytic Hydrogenation (Patent method) | Selective functional group modification | Requires catalysts and controlled conditions | Suitable for intermediates and labeling |

Research Findings and Optimization Notes

- The chemical synthesis route using deuterated methanol as esterifying agent is the most direct and widely used method for preparing this compound.

- Protection of hydroxyl groups is essential to prevent side reactions and improve yield.

- Catalytic hydrogenation methods provide stereochemical control and allow for introduction of azide intermediates that can be converted to amines or other derivatives.

- Deuterium incorporation efficiency depends on the purity of deuterated reagents and reaction conditions.

- Enzymatic methods are promising for large-scale Neu5Ac production but require further development for ester derivatives.

- Purification typically involves chromatographic techniques such as silica gel chromatography or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Methyl Ester-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are used under mild conditions to achieve substitution.

Major Products

Scientific Research Applications

N-Acetylneuraminic Acid Methyl Ester-d5, a stable isotope-labeled derivative of N-Acetylneuraminic Acid, finds several applications in research and industry. It has the molecular formula CHDN O and a molecular weight of approximately 328.327 g/mol. The presence of deuterium atoms replacing hydrogen atoms in the methyl ester group makes it useful for analytical applications, especially in mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

This compound is used in several applications in research and industry:

- Mass Spectrometry It is used as an internal standard.

- Metabolic Pathway Studies The deuterium labeling allows tracking of metabolic pathways involving this compound in research settings.

- Interaction Studies Studies often focus on its interactions with proteins, enzymes, and pathogens. For example, it can be used to study interactions with proteins, enzymes, and pathogens. These interaction studies are crucial for developing therapeutic strategies against infections and other diseases involving sialic acid metabolism.

Data Table: Comparison with Structurally Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Acetylneuraminic Acid | Natural form without deuteration | Found abundantly in mammalian tissues |

| N-Acetylneuraminic Acid Methyl Ester | Methylated form of N-Acetylneuraminic Acid | Used in studies requiring non-labeled compounds |

| 2-Deoxy-N-acetylneuraminic Acid | Lacks hydroxyl group at C2 | Important for studying specific metabolic pathways |

| Neu5Ac (N-acetylneuraminic acid) | Commonly studied sialic acid | Serves as a reference compound |

This compound is unique due to its stable isotope labeling, which enhances its utility in analytical chemistry compared to its non-labeled counterparts. This feature allows precise quantification and tracking within complex biological systems.

Mechanism of Action

N-Acetylneuraminic Acid Methyl Ester-d5 exerts its effects by mimicking the natural sialic acid in biological systems. It interacts with specific receptors and enzymes involved in sialic acid metabolism, thereby influencing various cellular processes. The compound’s deuterium labeling allows for precise tracking and analysis in metabolic studies .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison of Neu5Ac Derivatives

Table 2: Enzymatic Activity of Deoxy Neu5Ac Derivatives

Q & A

Q. What are the standard synthetic routes for N-Acetylneuraminic Acid Methyl Ester-d5?

The synthesis typically begins with N-acetylneuraminic acid (Neu5Ac) as the precursor. Key steps include:

- Esterification : Reaction of Neu5Ac with methanol under acidic conditions to form the methyl ester derivative .

- Deuteration : Selective deuteration at specific positions (e.g., C5) via transacylation or isotopic exchange, often using deuterated acetyl chloride or anhydrides .

- Protection/Deprotection : Use of acetyl groups (e.g., 2,4,7,8,9-pentaacetate) to protect hydroxyl groups during synthesis, followed by selective hydrolysis . Chemoenzymatic methods are also employed, leveraging sialyltransferases or neuraminidases to modify the carbohydrate backbone .

Q. How is this compound detected and quantified in metabolic studies?

- Mass Spectrometry (MS) : LC-MS or MALDI-TOF is used to track deuterium labeling, leveraging the isotopic shift caused by the five deuterium atoms. For example, MRM (multiple reaction monitoring) enhances sensitivity in complex biological matrices .

- Chromatography : HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with charged aerosol detection (CAD) separates sialic acid derivatives, enabling quantification in plasma or tissue samples .

Q. What are the primary applications of this compound in glycobiology?

- Glycan Synthesis : Acts as a glycosyl donor in chemical sialylation to synthesize complex oligosaccharides, such as gangliosides or mucins .

- Metabolic Tracing : Deuterium labeling allows precise tracking of sialic acid flux in pathways like cellular glycosylation or viral entry mechanisms .

Advanced Research Questions

How does deuteration at C5 influence binding interactions with viral proteins (e.g., rotavirus VP8 or influenza hemagglutinin)?*

- STD NMR & MD Simulations : Saturation Transfer Difference NMR reveals binding epitopes by measuring ligand-protein saturation transfer. Molecular dynamics (MD) simulations show that deuteration minimally alters the compound’s conformation, preserving binding affinity to viral lectins like rotavirus VP8* .

- Functional Assays : Competitive inhibition assays using deuterated vs. non-deuterated analogs demonstrate similar IC50 values for viral neuraminidases, confirming structural integrity post-deuteration .

Q. What challenges arise in maintaining the stability of this compound under physiological conditions?

- pH Sensitivity : The methyl ester group hydrolyzes rapidly at neutral pH (e.g., pH 7.4), limiting its use in cell culture. Stabilization strategies include buffering experimental media to pH 4–4.5 or using prodrug formulations .

- Temperature-Dependent Degradation : Long-term storage requires −20°C to prevent ester hydrolysis, with lyophilization improving shelf life .

Q. How do structural modifications (e.g., acetylation vs. deuteration) affect its utility in comparative studies?

- Acetylation : O-acetylated derivatives (e.g., 9-O-acetyl-Neu5AcMe-d5) enhance resistance to bacterial sialidases, making them ideal for studying host-pathogen interactions .

- Deuteration : While maintaining bioactivity, deuterated analogs enable isotope-guided MS/MS fragmentation for distinguishing endogenous vs. exogenous sialic acid pools in metabolic studies .

Contradictions and Limitations

- Synthetic Yields : Chemoenzymatic routes (e.g., enzyme membrane reactors) offer higher regioselectivity but lower yields (~60–70%) compared to chemical synthesis (~80–90%) .

- Analytical Interference : Deuterium labeling can complicate NMR interpretation due to isotopic splitting, requiring complementary techniques like IR or X-ray crystallography for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.